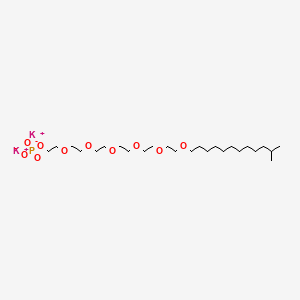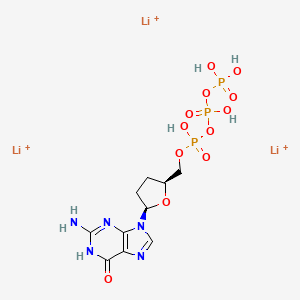
(1,1'-Biphenyl)-3-carboxylic acid, 2',4'-difluoro-4(or 5)-hydroxy-5-(or 4)-(sulfooxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1’-Biphenyl)-3-carboxylic acid, 2’,4’-difluoro-4(or 5)-hydroxy-5-(or 4)-(sulfooxy)- is a complex organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3-carboxylic acid, 2’,4’-difluoro-4(or 5)-hydroxy-5-(or 4)-(sulfooxy)- can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of biphenyl derivatives. This reaction typically employs a palladium catalyst and a boronic acid or ester as the coupling partner .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
(1,1’-Biphenyl)-3-carboxylic acid, 2’,4’-difluoro-4(or 5)-hydroxy-5-(or 4)-(sulfooxy)- undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the carboxylic acid group can be reduced to an alcohol.
Nucleophilic Substitution: The difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium catalysts: for cross-coupling reactions.
Oxidizing agents: such as potassium permanganate for oxidation reactions.
Reducing agents: like lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .
科学的研究の応用
Chemistry
In chemistry, (1,1’-Biphenyl)-3-carboxylic acid, 2’,4’-difluoro-4(or 5)-hydroxy-5-(or 4)-(sulfooxy)- is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine
Its structural features allow it to interact with various biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and liquid crystals. Its unique properties contribute to the performance and stability of these materials .
作用機序
The mechanism of action of (1,1’-Biphenyl)-3-carboxylic acid, 2’,4’-difluoro-4(or 5)-hydroxy-5-(or 4)-(sulfooxy)- involves its interaction with specific molecular targets. The carboxylic acid and hydroxy groups can form hydrogen bonds with target molecules, while the difluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Uniqueness
What sets (1,1’-Biphenyl)-3-carboxylic acid, 2’,4’-difluoro-4(or 5)-hydroxy-5-(or 4)-(sulfooxy)- apart from similar compounds is its combination of functional groups. The presence of both hydroxy and sulfooxy groups, along with the difluoro substitution, provides unique reactivity and potential for diverse applications .
特性
CAS番号 |
158681-34-6 |
|---|---|
分子式 |
C13H8F2O7S |
分子量 |
346.26 g/mol |
IUPAC名 |
5-(2,4-difluorophenyl)-2-hydroxy-3-sulfooxybenzoic acid |
InChI |
InChI=1S/C13H8F2O7S/c14-7-1-2-8(10(15)5-7)6-3-9(13(17)18)12(16)11(4-6)22-23(19,20)21/h1-5,16H,(H,17,18)(H,19,20,21) |
InChIキー |
KCSVPTUMFFJZAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=C(C(=C2)OS(=O)(=O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12693229.png)
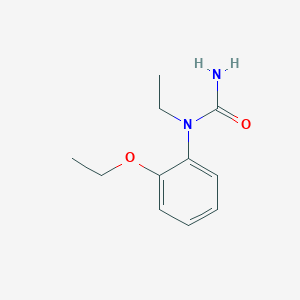
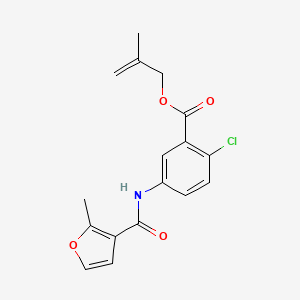
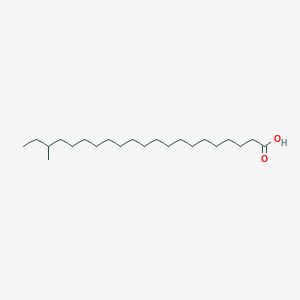


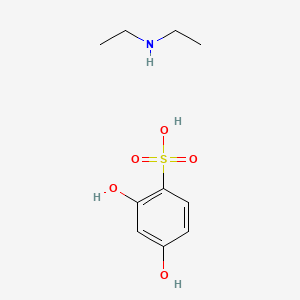
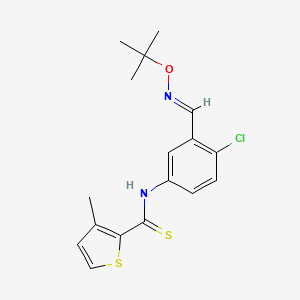
![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
